REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][c:8]([B:11]3[O:12][C:13]([CH3:18])([CH3:19])[C:14]([CH3:16])([CH3:17])[O:15]3)[nH:9][c:10]12.[F:20][c:21]1[cH:22][cH:23][cH:24][c:25]2[c:26]1[nH:27][cH:28][cH:29]2>>[c:2]1([F:20])[cH:3][cH:4][cH:5][c:6]2[cH:7][c:8]([B:11]3[O:12][C:13]([CH3:18])([CH3:19])[C:14]([CH3:16])([CH3:17])[O:15]3)[nH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2cc3cccc(Cl)c3[nH]2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc2cc[nH]c12
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Name
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Type
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product
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Smiles
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CC1(C)OB(c2cc3cccc(F)c3[nH]2)OC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |